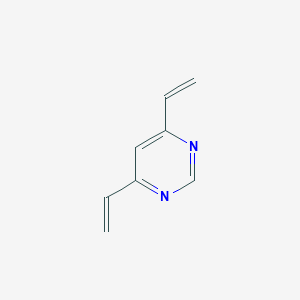

4,6-Divinylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Divinylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioconjugation and Antibody-Drug Conjugates

1.1 Overview of Antibody-Drug Conjugates

Antibody-drug conjugates are targeted therapeutics that combine antibodies with cytotoxic drugs, enabling selective delivery to cancer cells while minimizing effects on healthy tissues. The efficacy of ADCs heavily relies on the stability and specificity of the linkers used to attach the drug to the antibody.

1.2 DVP as a Linker Platform

Recent studies have demonstrated that DVP serves as an effective linker for the site-specific modification of antibodies. By utilizing DVP linkers, researchers have achieved:

- Improved Stability : DVP linkers facilitate the formation of stable constructs that resist premature drug release, a common issue with traditional linkers .

- Controlled Drug-to-Antibody Ratio (DAR) : DVP allows for precise control over DAR, which is crucial for optimizing therapeutic efficacy and reducing side effects .

- Cysteine Re-bridging : DVP can effectively re-bridge interchain disulfides in antibodies, enhancing their structural integrity and functionality .

Case Studies and Research Findings

2.1 Case Study: Trastuzumab Conjugation

A notable application of DVP was demonstrated in the modification of trastuzumab, a widely used antibody in cancer therapy. The study involved:

- Linker Synthesis : DVP reagents were synthesized and employed to generate both cleavable and non-cleavable ADCs .

- In Vitro and In Vivo Evaluation : The resulting ADCs exhibited high monomer content (>97%), indicating minimal aggregation. Efficacy studies showed complete tumor regression in xenograft models at specific dosages, validating the therapeutic potential of DVP-based ADCs .

| Parameter | Cleavable ADC | Non-Cleavable ADC |

|---|---|---|

| Average DAR | 3.91 | 3.89 |

| Tumor Regression | Complete at 10 mg/kg | Complete at 20 mg/kg |

| Monomer Content | >97% | >97% |

| Blood Half-Life | 128 hours | 97 hours |

2.2 Dual Functionalization of Antibodies

Another innovative application involves the dual-functionalization of IgG antibodies using DVP technology combined with other reactive groups like bicyclononyne. This approach allows for:

- Modular Conjugation : The combination enables multiple functional groups to be attached to a single antibody, enhancing its therapeutic versatility .

- High Conversion Rates : Studies reported >95% conversion efficiency when using DVP for dual-functionalization .

Future Directions and Implications

The ongoing research into DVP suggests several promising avenues:

- Expanded Therapeutic Applications : Beyond ADCs, DVP could be utilized in creating novel biotherapeutics, including stapled peptides and other protein conjugates.

- Enhanced Specificity in Drug Delivery : The ability to control DAR and improve stability may lead to more effective treatments with reduced side effects.

- Broader Scope in Protein Modification : DVP's applicability may extend to various proteins beyond antibodies, paving the way for advancements in protein engineering.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution reactions. For example:

- Alkylation with Amines : DVP reacts with primary amines (e.g., hex-5-yn-1-amine) under basic conditions (NaH, DMF, rt) to form N-alkylated derivatives. This reaction proceeds via deprotonation of the amine, followed by nucleophilic attack at the pyrimidine ring’s electrophilic positions .

- Deprotonation and Resonance Stabilization : The amino group in derivatives like 2-amino-4,6-divinylpyrimidine (pKa ~4.8) is readily deprotonated, forming a resonance-stabilized conjugate base. This enhances nucleophilicity, enabling reactions with aldehydes or electrophilic substrates .

Cysteine Re-Bridging in Bioconjugation

DVP’s divinyl groups enable selective conjugation with cysteine thiols in proteins, forming stable thioether bonds. This is critical for antibody-drug conjugate (ADC) synthesis:

- Mechanism :

- Stability : DVP conjugates show superior stability compared to maleimide-based linkers. Incubation with glutathione (GSH) revealed <10% degradation over 14 days, versus >50% for maleimides .

Functionalization with Payloads

DVP derivatives are modular platforms for attaching therapeutic payloads (e.g., MMAE) or fluorophores:

- Drug Attachment : Post-conjugation, DVP’s terminal alkyne or azide groups enable copper-free click chemistry (e.g., SPAAC) with payloads .

- Dual Functionalization : Combining DVP with bicyclononyne and methylcyclopropene handles allows sequential SPAAC and IEDDA reactions for dual labeling .

Table 1: Key Reaction Data for 4,6-Divinylpyrimidine

Synthetic Utility

DVP is synthesized via:

Propriétés

Numéro CAS |

169327-63-3 |

|---|---|

Formule moléculaire |

C8H8N2 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

4,6-bis(ethenyl)pyrimidine |

InChI |

InChI=1S/C8H8N2/c1-3-7-5-8(4-2)10-6-9-7/h3-6H,1-2H2 |

Clé InChI |

PFYHKVQTYNQKQY-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=NC=N1)C=C |

SMILES canonique |

C=CC1=CC(=NC=N1)C=C |

Synonymes |

Pyrimidine, 4,6-diethenyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.